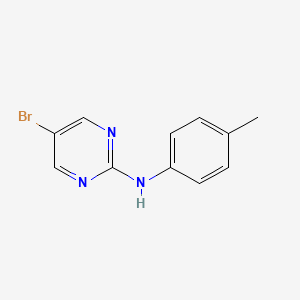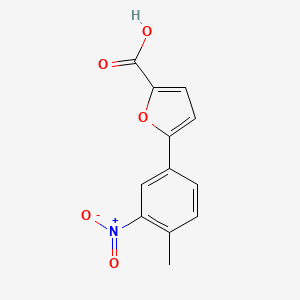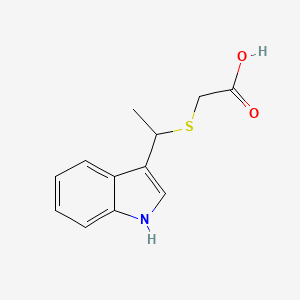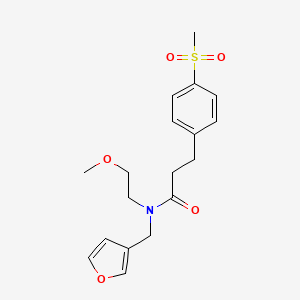
5-ethoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one, commonly known as EPTC, is a herbicide that is widely used in agriculture to control weeds in crops such as corn, soybeans, and potatoes. EPTC was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness and low cost.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Research on the synthesis and crystal structure of novel pyrazole derivatives has led to the development of compounds with potential biological activity. For example, a series of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives were synthesized and characterized, showing potential for suppressing lung cancer cell growth through cell cycle arrest and autophagy (Zheng et al., 2010).
Biological Evaluation and Potential Therapeutic Applications
- The biological evaluation of synthesized compounds often reveals their potential therapeutic applications. For instance, the mentioned study on 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives highlights the significant biological activity against cancer cells, suggesting a pathway for the development of new anticancer agents.
Chemical Reactivity and Derivative Synthesis
- The synthesis of pyrazole derivatives through reactions involving ethoxy- and triflyloxy-substituted compounds has been explored, offering a variety of applications in creating condensed pyrazoles and other complex structures (Arbačiauskienė et al., 2011). These synthetic methodologies provide valuable tools for developing new materials and pharmaceuticals.
Advanced Synthetic Techniques and Green Chemistry
- The development of efficient, green synthetic methods for pyrazole derivatives highlights the commitment to environmentally benign chemistry. For example, a one-pot synthesis of bis(pyrazol-5-ol)s catalyzed by an ionic liquid demonstrates high yields, short reaction times, and the reusability of catalysts, aligning with the principles of green chemistry (Zhou & Zhang, 2014).
Propiedades
IUPAC Name |
5-ethoxy-4-[(4-methylphenyl)iminomethyl]-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-24-18-17(13-20-15-11-9-14(2)10-12-15)19(23)22(21-18)16-7-5-4-6-8-16/h4-13,21H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYDSXOJRIXCBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-2-phenyl-4-(4-toluidinomethylene)-2,4-dihydro-3H-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-({[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2738021.png)

![(Z)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2738024.png)
![5-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2738025.png)
![Tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B2738027.png)



![4-(6-ethoxybenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2738037.png)

![2-Chloro-N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-yl]propanamide](/img/structure/B2738041.png)

